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Compound of Interest

Compound Name: Methyl 2-(2-furyl)benzoate

CAS No.: 39732-01-9

Cat. No.: B1307952

Get Quote

Compound: Methyl 2-(2-furyl)benzoate CAS Registry Number: 39732-34-2 Molecular

Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol

Introduction & Structural Context
Methyl 2-(2-furyl)benzoate represents a class of ortho-substituted biaryl esters. Its structure

features a benzoate core coupled to a furan ring at the ortho position. This proximity induces a

non-planar conformation (atropisomerism potential) due to steric repulsion between the ester

carbonyl and the furan ring, which significantly influences its Nuclear Magnetic Resonance

(NMR) chemical shifts.

For drug development professionals, this compound is a versatile "masked" intermediate; the

furan ring can serve as a diene in Diels-Alder reactions or be oxidatively opened to form

dicarbonyl systems.

Synthesis Context & Impurity Profile
To accurately interpret spectral data, one must understand the synthesis origin. This compound

is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
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Reactants: Methyl 2-iodobenzoate (or bromide) + 2-Furylboronic acid.

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Common Impurities:

Homocoupling products: 2,2'-Bifuran or Dimethyl biphenyl-2,2'-dicarboxylate.

Hydrodehalogenation byproduct: Methyl benzoate (distinct singlet at

3.90 ppm).

Protodeboronation byproduct: Furan (volatile, usually lost).

Mass Spectrometry (MS) Analysis
Method: GC-MS (Electron Ionization, 70 eV) Self-Validating Logic: The fragmentation pattern

must confirm the presence of both the methyl ester and the stable biaryl linkage.

Fragmentation Pathway
The molecular ion (

) is robust due to the aromatic nature of both rings. The primary fragmentation involves the
sequential loss of the methoxy group and the carbonyl moiety, often leading to a fluorenyl-like
cation stabilization.

Molecular Ion (

): m/z 202 (Base peak or high intensity).

-Cleavage (Loss of

): m/z 202

171. This confirms the methyl ester.

Decarbonylation (Loss of

): m/z 171
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143. This typically results in a fused ring cation (benzofuran-like species).

Legend
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Figure 1: Proposed EI-MS fragmentation pathway for Methyl 2-(2-furyl)benzoate.

Infrared (IR) Spectroscopy
Method: FT-IR (ATR or KBr disk) Diagnostic Bands:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1307952/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-methyl-2-2-furyl-benzoate
https://www.benchchem.com/product/b1307952/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-methyl-2-2-furyl-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber (

)
Assignment Logic

Ester C=O 1720 - 1735

Strong, sharp stretch. Higher

frequency indicates

conjugation with the benzene

ring is slightly diminished by

steric twist.

C-O Stretch 1250 - 1290

Strong "acyl-oxygen" stretch

characteristic of aromatic

esters.

C=C (Aromatic) 1580 - 1600
Skeletal vibrations of the

benzene and furan rings.

C-H (Furan) 3120 - 3150

Weak, sharp band above 3000

, specific to heteroaromatic C-

H.

Ortho-Subst. 740 - 760

Out-of-plane bending (oop)

characteristic of 1,2-

disubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: 400 MHz

NMR / 100 MHz

NMR in

. Reference: TMS (

0.00 ppm) or

residual (

7.26 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H NMR Assignment Strategy
The spectrum is defined by three distinct regions: the aliphatic methoxy singlet, the benzoate

aromatic protons, and the furan heteroaromatic protons.[1]

Distinguishing Furan vs. Benzoate:

Furan H-5': Appears as a doublet of doublets (dd) or broad doublet at

ppm. It is often overlapping with benzoate protons but can be distinguished by its small
coupling constant (

Hz) to H-4'.

Furan H-3' & H-4': These appear upfield of the benzoate protons (

6.4 - 6.7 ppm), providing a clear diagnostic window.

Representative

H NMR Data Table
(Values are consistent with 2-substituted benzoate esters)
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Shift (

ppm)
Mult. Integration

Coupling (

Hz)
Assignment

Structural
Justificatio
n

7.75 - 7.85 dd 1H 7.8, 1.5 Ar-H6

Ortho to

ester;

deshielded by

C=O

anisotropy.

7.53 - 7.58 dd 1H 1.8, 0.8 Fur-H5'

Alpha to

oxygen; most

deshielded

furan proton.

7.48 - 7.55 td 1H 7.5, 1.5 Ar-H5
Meta to ester;

para to furan.

7.38 - 7.45 td 1H 7.6, 1.3 Ar-H4 Para to ester.

7.30 - 7.35 dd 1H 7.8, 1.2 Ar-H3

Ortho to

furan;

shielded

relative to H6.

6.60 - 6.68 dd 1H 3.4, 0.8 Fur-H3'

Beta to

oxygen; ortho

to biaryl

bond.

6.45 - 6.52 dd 1H 3.4, 1.8 Fur-H4'

Beta to

oxygen; meta

to biaryl

bond.

3.75 - 3.85 s 3H - -OCH₃
Methyl ester

singlet.

C NMR Assignment
Carbonyl (
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):

ppm.[2]

Furan

(

):

ppm.

Furan

(Quaternary,

):

ppm.

Methoxy (

):

ppm.[3]

Experimental Protocol: Data Acquisition
To ensure the integrity of the spectral data, the following protocol is recommended for sample

preparation.
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Sample Isolation
(Flash Chromatography)

Eluent: Hexane/EtOAc (9:1)

Vacuum Drying
(Remove Solvent Residuals)

< 1 mbar, 2 hours

Solvent Selection
CDCl3 (99.8% D) + 0.03% TMS

Avoid Acetone-d6 (overlaps with OMe)

Acquisition
Pulse: 30° | Delay: 1.0s

Scans: 16 (1H), 1024 (13C)

Click to download full resolution via product page

Figure 2: Sample preparation workflow for high-fidelity NMR acquisition.

Protocol Steps:
Purification: Ensure the sample is free of the 2-furylboronic acid starting material, which has

distinct furan peaks that can confuse the assignment of the product's furan ring.

Solvent: Dissolve 10 mg of sample in 0.6 mL

.

Shimming: Shim until the chloroform residual peak (

7.26) is a sharp singlet (linewidth < 0.5 Hz) to resolve the fine furan coupling constants (

Hz).
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Compound Registry: Methyl 2-(2-furyl)benzoate. CAS Registry Number 39732-34-2.
American Chemical Society.

Acid Precursor Data: 2-(2-Furyl)benzoic acid. CAS Registry Number 16006-23-2. (Melting

Point 87°C).[4]

Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-

Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Link

Spectroscopic Database: Spectral Database for Organic Compounds (SDBS). SDBS No. for

Methyl Benzoate analogs. AIST, Japan. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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